
2-ブロモ-4-メチルチアゾール
説明
2-Bromo-4-methylthiazole is a useful research compound. Its molecular formula is C4H4BrNS and its molecular weight is 178.05 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-4-methylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化作用
2-ブロモ-4-メチルチアゾール: は、その抗酸化剤としての可能性について研究されています。 チアゾール誘導体は、酸化ストレスから細胞を保護するために不可欠な抗酸化特性を示すことが知られています 。この化合物は、酸化損傷に関連する病気(神経変性疾患など)の予防に役立つ新しい抗酸化剤の開発に使用できます。
鎮痛および抗炎症作用
チアゾール部分は、有意な鎮痛および抗炎症作用を持つ多くの化合物の部分です 。2-ブロモ-4-メチルチアゾールは、現在の薬物と比較して、副作用の少ない鎮痛薬の合成における前駆体として役立ちます。
抗菌および抗真菌作用
2-ブロモ-4-メチルチアゾールを含むチアゾールは、有望な抗菌および抗真菌効果を示す化合物が組み込まれてきました 。このアプリケーションは、耐性菌株や真菌と戦うための新しい抗生物質や抗真菌薬の開発において特に重要です。
抗ウイルス作用
研究では、チアゾール誘導体は強力な抗ウイルス作用を持つ可能性があることが示されています 。2-ブロモ-4-メチルチアゾールは、HIVなどのさまざまなウイルス感染症に効果的な抗ウイルス薬の合成に利用できます。
抗腫瘍および細胞毒作用
一部のチアゾール誘導体は合成され、ヒト腫瘍細胞株に対して細胞毒性を示すことが示されています 。2-ブロモ-4-メチルチアゾールは、新しい抗腫瘍剤の開発に役立ち、がん治療の新しい道を切り開く可能性があります。
神経保護作用
チアゾール化合物は、神経保護効果と関連付けられています 。2-ブロモ-4-メチルチアゾールは、神経細胞を保護する薬物の開発に使用される可能性があり、アルツハイマー病などの状態の治療に役立ちます。
降圧作用
チアゾール誘導体は、高血圧の管理に不可欠な降圧作用を示しています 。2-ブロモ-4-メチルチアゾールは、新しい降圧薬の製剤に貢献し、高血圧の管理を改善します。
化学合成と創薬
2-ブロモ-4-メチルチアゾール: は、化学合成における貴重な中間体です。 これは、抗菌効果を持つものを含む、さまざまな生物学的に活性な分子の作成に使用できます 。その反応性により、さまざまな化学変換が可能になり、創薬における役割は重要です。
作用機序
Target of Action
Thiazole compounds, in general, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
They can activate or inhibit biochemical pathways, stimulate or block receptors, and undergo various reactions due to their aromaticity .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 .
Result of Action
Thiazole compounds have been observed to have various biological activities, potentially leading to different cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methylthiazole. For instance, dust formation should be avoided, and exposure to mist, gas, or vapors of the compound should be minimized . The use of personal protective equipment is recommended, and all sources of ignition should be removed .
生化学分析
Biochemical Properties
2-Bromo-4-methylthiazole plays a significant role in biochemical reactions, particularly in the preparation of galactoside inhibitors of galectins . Galectins are a family of proteins that bind to beta-galactoside sugars and are involved in various cellular processes, including cell-cell adhesion, cell-matrix interactions, and apoptosis. The interaction between 2-Bromo-4-methylthiazole and galectins is crucial for modulating these processes. Additionally, 2-Bromo-4-methylthiazole can interact with other biomolecules, such as enzymes and proteins, through its reactive bromine atom, which can form covalent bonds with nucleophilic sites on these biomolecules .
Cellular Effects
2-Bromo-4-methylthiazole has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, 2-Bromo-4-methylthiazole can impact cell function by altering the expression of genes involved in cell growth, differentiation, and apoptosis . These effects are mediated through the compound’s interactions with specific proteins and enzymes within the cell.
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-methylthiazole involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific target . For example, 2-Bromo-4-methylthiazole can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methylthiazole can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that 2-Bromo-4-methylthiazole can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These effects are dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methylthiazole in animal models vary with different dosages. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, 2-Bromo-4-methylthiazole can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response . These findings highlight the importance of dose optimization in experimental studies involving 2-Bromo-4-methylthiazole.
Metabolic Pathways
2-Bromo-4-methylthiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-methylthiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, 2-Bromo-4-methylthiazole can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of 2-Bromo-4-methylthiazole is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2-Bromo-4-methylthiazole may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound can localize to the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
2-bromo-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-7-4(5)6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWJAAGXUDNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338868 | |
| Record name | 2-Bromo-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7238-61-1 | |
| Record name | 2-Bromo-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 2-Bromo-4-methylthiazole in organic synthesis?
A1: 2-Bromo-4-methylthiazole serves as a valuable building block for creating diverse thiazole derivatives. For example, it can be employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, also known as "click" reactions, to produce novel triazole-thiazole hybrids [].
Q2: Can you describe a specific synthesis route for 2-Bromo-4-methylthiazole?
A2: One method for synthesizing 2-Bromo-4-methylthiazole involves the application of Ganapathi's method []. While the specific details of this method are not provided in the abstract, it likely involves the bromination of 4-methylthiazole.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





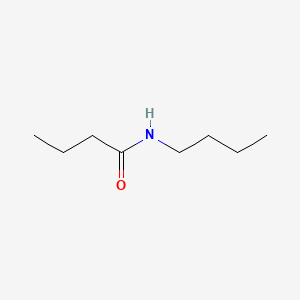
![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)
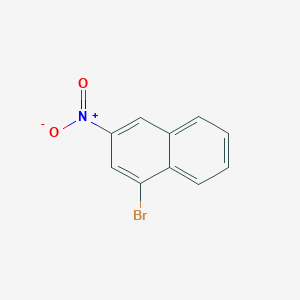
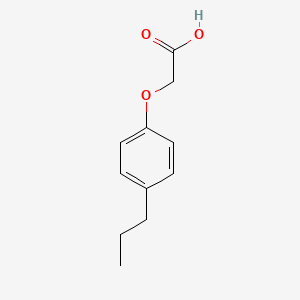
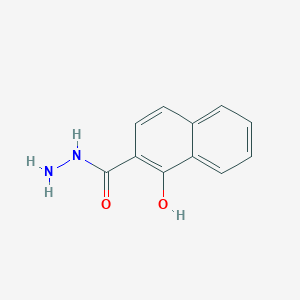
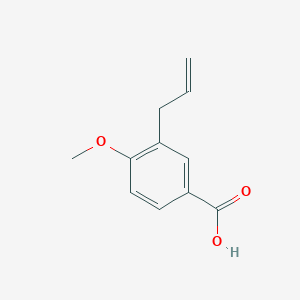
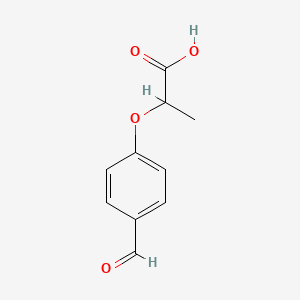
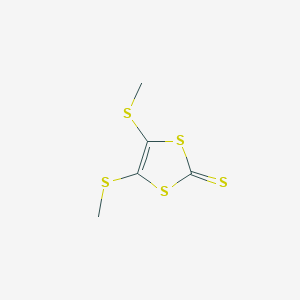

![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)

